N-Pentylthietan-3-amine

Description

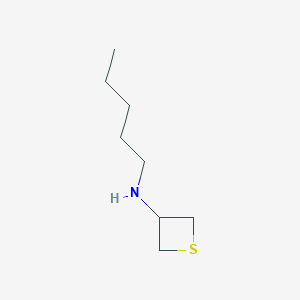

N-Pentylthietan-3-amine is a secondary amine characterized by a thietane (a four-membered ring containing three carbon atoms and one sulfur atom) with an amine group (-NH-) at position 3 of the ring. The nitrogen atom is substituted with a pentyl group (-C₅H₁₁), making the compound structurally distinct due to the combination of a strained thietane ring and a medium-length alkyl chain. The thietane ring introduces steric strain, which may influence its reactivity and physical properties, such as boiling point and solubility, compared to non-cyclic or larger-ring amines.

Properties

Molecular Formula |

C8H17NS |

|---|---|

Molecular Weight |

159.29 g/mol |

IUPAC Name |

N-pentylthietan-3-amine |

InChI |

InChI=1S/C8H17NS/c1-2-3-4-5-9-8-6-10-7-8/h8-9H,2-7H2,1H3 |

InChI Key |

VDHXCQXYBSEYJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentylthietan-3-amine can be synthesized through several methods. One common approach involves the reaction of a thietane derivative with a pentylamine under controlled conditions. The reaction typically requires a solvent such as anhydrous benzene, toluene, or xylene, and may be catalyzed by acids like p-toluenesulfonic acid. The reaction is often carried out under reflux with azeotropic removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentylthietan-3-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form simpler amines or thiols.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler amines and thiols.

Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-Pentylthietan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of N-Pentylthietan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thietane ring can participate in ring-opening reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-Pentylthietan-3-amine, differing in substituents, ring systems, or nitrogen hybridization:

Key Comparative Insights

- Ring Strain vs. Stability : The thietane ring in this compound is more strained than six-membered piperidine (e.g., ) or aromatic pyridine (e.g., ) systems. This strain may enhance reactivity in ring-opening reactions or reduce thermal stability compared to larger rings.

- Compounds with aromatic substituents, such as the phenylethyl group in or CF₃-benzyl in , exhibit even higher hydrophobicity.

- Basicity : Secondary amines generally have lower basicity than primary amines but higher than tertiary amines. The electron-withdrawing sulfur in the thietane ring may further reduce the basicity of this compound compared to aliphatic secondary amines like those in or .

Research Findings and Data Tables

Table 1: Hypothetical Physical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.